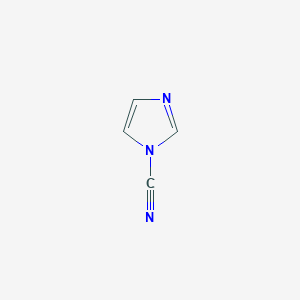

1H-Imidazole-1-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

imidazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPWXZZHNSOZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189828 | |

| Record name | N-Cyanoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36289-36-8 | |

| Record name | N-Cyanoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036289368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyanoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S26K6QWG5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1H-Imidazole-1-carbonitrile

Executive Summary

1H-Imidazole-1-carbonitrile (commonly known as 1-Cyanoimidazole ) represents a critical class of electrophilic cyanating agents in organic synthesis.[1][2][3][4] Unlike the highly volatile and toxic cyanogen bromide (BrCN), 1H-imidazole-1-carbonitrile offers a stable, solid-state alternative for introducing the cyano group (-C≡N) into nucleophilic substrates.[1] This guide deconstructs its IUPAC nomenclature, details its synthesis, and provides a mechanistic framework for its application in medicinal chemistry, specifically for the generation of cyanamides—key isosteres in drug development.

Part 1: Nomenclature and Structural Analysis

Deconstructing the IUPAC Name

The systematic name 1H-Imidazole-1-carbonitrile is derived from the International Union of Pure and Applied Chemistry (IUPAC) Blue Book rules regarding heterocyclic systems and functional group priorities.[1]

| Component | Nomenclature Rule | Structural Implication |

| 1H-Imidazole | Parent Hydride: The five-membered ring containing two non-adjacent nitrogen atoms and two double bonds.[1][5] | The "1H" locant specifies the indicated hydrogen is on the nitrogen at position 1, defining the tautomeric form and saturation pattern of the ring. |

| -1- | Locant: Indicates the position of the principal characteristic group.[1][6] | The substitution occurs at the N1 nitrogen atom, replacing the hydrogen implied by the parent name. |

| -carbonitrile | Suffix: Used when the -C≡N group is attached to a ring system (as opposed to "-nitrile" for acyclic chains).[1] | The carbon atom of the cyano group is not counted as part of the imidazole ring numbering; it is an appendage. |

Synonymy in Literature:

-

1-Cyanoimidazole: Common usage in reagent catalogs.[1][2][4]

-

N-Cyanoimidazole: Emphasizes the attachment to the nitrogen atom.

Electronic Properties

The reactivity of 1H-imidazole-1-carbonitrile is driven by the electron-withdrawing nature of the cyano group coupled with the aromaticity of the imidazole ring.[1]

-

Electrophilicity: The N1-C(nitrile) bond is polarized.[1] The imidazole ring acts as an excellent leaving group upon nucleophilic attack at the nitrile carbon, driven by the restoration of aromatic stability in the leaving imidazole anion (or neutral imidazole if proton transfer occurs).

-

Safety Profile: Unlike BrCN (gas/volatile liquid), the imidazole derivative is a solid (mp 60–62 °C), significantly reducing inhalation risks during weighing and transfer.

Part 2: Synthesis and Preparation Protocol

Objective: Synthesize 1H-imidazole-1-carbonitrile from imidazole and cyanogen bromide. Safety Warning: Cyanogen bromide (BrCN) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.[1] Silver nitrate solution should be available to neutralize cyanide waste.

Reaction Logic

The synthesis relies on a nucleophilic substitution where imidazole acts as the nucleophile displacing the bromide from BrCN. A second equivalent of imidazole (or an added base) is required to scavenge the hydrobromic acid (HBr) byproduct to prevent acid-catalyzed hydrolysis.

Reagents and Equipment

-

Reagents: Imidazole (2.0 equiv), Cyanogen Bromide (1.0 equiv).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).

-

Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, nitrogen atmosphere.

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck flask and purge with nitrogen. Charge with Imidazole (20 mmol) dissolved in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dissolve Cyanogen Bromide (10 mmol) in DCM (10 mL). Add this solution dropwise to the imidazole mixture over 20 minutes.

-

Control Point: Maintain internal temperature < 5 °C to prevent polymerization or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (Imidazole hydrobromide) will form.

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the solid Imidazole·HBr salt.

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

-

Purification (Optional): Recrystallization from benzene/hexane or sublimation if high purity is required for kinetic studies.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis workflow for 1H-Imidazole-1-carbonitrile via the cyanogen bromide route.

Part 3: Mechanistic Utility (The Core)

The value of 1H-imidazole-1-carbonitrile lies in its ability to transfer a "CN+" equivalent to nucleophiles.[1][2] This is an electrophilic cyanation .[2][3][4][7]

Mechanism of Action

When a nucleophile (e.g., a secondary amine) approaches the reagent, it attacks the carbon of the nitrile group. The bond between the nitrile carbon and the imidazole nitrogen breaks, releasing neutral imidazole.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the nucleophile attacks the electrophilic carbon of the -CN group.

-

Transition State: A tetrahedral-like transition state forms.[1]

-

Elimination: The weak N-C bond cleaves, expelling the stable imidazole ring.

Mechanistic Pathway Diagram[1]

Caption: Figure 2. Electrophilic cyanation mechanism showing the transfer of the cyano group to a nucleophile.

Comparative Reagent Analysis

| Feature | 1H-Imidazole-1-carbonitrile | Cyanogen Bromide (BrCN) | Tosyl Cyanide (TsCN) |

| Physical State | Solid (Stable) | Volatile Solid/Gas | Solid |

| Toxicity | Moderate (generates HCN in acid) | Severe (Systemic poison) | Moderate |

| Atom Economy | Moderate (Imidazole byproduct) | High (Bromide byproduct) | Low (Sulfinate byproduct) |

| Selectivity | High (Chemo-selective for amines) | Low (Reacts with many Nu) | Moderate |

Part 4: Applications in Drug Development

Synthesis of Cyanamides

The primary application in medicinal chemistry is the conversion of amines to cyanamides (R₂N-CN).

-

Relevance: Cyanamides are precursors to guanidines (via reaction with amines) and isoureas (via reaction with alcohols).

-

Drug Scaffolds: The guanidine moiety is prevalent in H2-receptor antagonists (e.g., Cimetidine analogs) and various kinase inhibitors.

Bioisosteres and Peptidomimetics

The -CN group introduced by this reagent often serves as a bioisostere for a carbonyl group or as a "warhead" in covalent inhibitors (targeted covalent drugs) that react with cysteine residues in the target protein.

Activation of Nucleotides

In the field of "Origins of Life" chemistry and nucleotide synthesis, 1H-imidazole-1-carbonitrile is used to activate the phosphate group of nucleotides, facilitating the non-enzymatic polymerization of RNA. This highlights its utility in phosphate chemistry as well as carbon/nitrogen chemistry.

References

-

Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000).[8] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent.[1][2][4][8] Organic Letters, 2(6), 795–797.[8] [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

-

Zhu, C., Xia, J. B., & Chen, C. (2014).[7][9] A Simple Method for the Electrophilic Cyanation of Secondary Amines.[7] Organic Letters, 16(1), 247–249.[7] [Link]

-

Li, L., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.[1][10] Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.[10] [Link]

Sources

- 1. 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | 66121-69-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Cyanoimidazole - Enamine [enamine.net]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 10. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1H-Imidazole-1-carbonitrile from Imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 1H-imidazole-1-carbonitrile from imidazole. The document delineates the chemical principles, reaction mechanisms, and practical laboratory procedures for this transformation. Emphasis is placed on the strategic use of cyanogen bromide as a cyanating agent, with a thorough discussion of the reaction's scope, limitations, and safety considerations. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development, offering both theoretical insights and actionable protocols for the preparation of this important chemical intermediate.

Introduction: The Significance of 1H-Imidazole-1-carbonitrile

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1][2] The introduction of a carbonitrile moiety at the N1 position of the imidazole ring to form 1H-imidazole-1-carbonitrile creates a versatile intermediate with significant potential in drug discovery and development. The electron-withdrawing nature of the nitrile group modifies the electronic properties of the imidazole ring, influencing its reactivity and potential interactions with biological targets. Furthermore, the carbonitrile group itself can participate in various chemical transformations, serving as a linchpin for the construction of more complex molecular architectures.[3]

The synthesis of 1H-imidazole-1-carbonitrile, while conceptually straightforward, requires a nuanced understanding of the reactivity of both the imidazole heterocycle and the cyanating agent. This guide aims to provide a comprehensive overview of a reliable synthetic route, focusing on the direct cyanation of imidazole.

The Synthetic Pathway: Direct Cyanation of Imidazole

The most direct and widely recognized method for the synthesis of 1H-imidazole-1-carbonitrile is the reaction of imidazole with an electrophilic cyanating agent.[4] Among the available reagents, cyanogen bromide (BrCN) has proven to be effective for this transformation.[5][6]

The core reaction is as follows:

This reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of cyanogen bromide.

The reaction mechanism hinges on the nucleophilic character of the N1 nitrogen of imidazole. The lone pair of electrons on this nitrogen atom initiates the reaction by attacking the electrophilic carbon of cyanogen bromide. This step is followed by the departure of the bromide ion as a leaving group.

A critical aspect of this reaction is the regioselectivity. Imidazoles that possess a hydrogen atom on a ring nitrogen (N-H imidazoles) preferentially undergo cyanation at that nitrogen.[5][6] This is in contrast to N-alkylated imidazoles, which, in the presence of cyanogen bromide, may undergo bromination at the C2 position.[5][6] The presence of the N-H proton allows for its subsequent removal, leading to the formation of the stable N-cyano product.

The proposed mechanism can be visualized as follows:

Caption: Proposed reaction mechanism for the cyanation of imidazole.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of 1H-imidazole-1-carbonitrile. It is crucial to adhere to all safety precautions due to the high toxicity of cyanogen bromide.

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Imidazole | C₃H₄N₂ | 68.08 | 288-32-4 |

| Cyanogen Bromide | CBrN | 105.92 | 506-68-3 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |

-

Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with imidazole (1.0 eq). Anhydrous acetonitrile is added to dissolve the imidazole.

-

Reagent Addition: A solution of cyanogen bromide (1.0 eq) in anhydrous acetonitrile is prepared and transferred to the dropping funnel. The cyanogen bromide solution is added dropwise to the stirring imidazole solution at 0 °C (ice bath).

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

-

Extraction: The aqueous layer is extracted with dichloromethane (3 x volume of the aqueous layer). The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1H-imidazole-1-carbonitrile.

The identity and purity of the synthesized 1H-imidazole-1-carbonitrile should be confirmed by spectroscopic methods:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group.

-

¹³C NMR: The carbon NMR will show signals for the three carbons of the imidazole ring and the carbon of the nitrile group.

-

IR Spectroscopy: A strong absorption band in the region of 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1H-imidazole-1-carbonitrile (93.09 g/mol ).[7]

Safety Considerations: Handling Cyanogen Bromide

Cyanogen bromide is a highly toxic and volatile solid.[3] Inhalation, ingestion, or skin contact can be fatal.[8] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: In case of potential exposure to dust or vapor, a NIOSH-approved respirator with an appropriate cartridge for cyanides should be used.[9]

-

Cyanogen bromide should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[9]

-

It may react with water or acids to release highly toxic hydrogen cyanide gas.[9][10]

-

All manipulations should be performed in a certified chemical fume hood.

-

All waste containing cyanogen bromide must be treated as hazardous waste and disposed of according to institutional and local regulations.

Conclusion

The synthesis of 1H-imidazole-1-carbonitrile from imidazole via direct cyanation with cyanogen bromide is a robust and effective method. This guide has provided a comprehensive overview of the reaction, from its mechanistic underpinnings to a detailed experimental protocol and critical safety considerations. By understanding the principles outlined herein, researchers can confidently and safely prepare this valuable building block for applications in drug discovery and materials science.

References

- Blackman, A. G., & Buckingham, D. A. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. Australian Journal of Chemistry, 52(3), 159-166.

- Gupta, V. K., Singh, G., Gupta, R., & Gupta, A. (2012). A review on the synthesis of imidazole derivatives and their biological activities. World Journal of Pharmaceutical Research, 1(3), 589-611.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Lombardino, J. G., & Wiseman, E. H. (1974). Imidazole in medicinal chemistry. Journal of Medicinal Chemistry, 17(11), 1182-1188.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanogen Bromide.

-

PubChem. (n.d.). 1H-imidazole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2024).

- Su, W., & Li, J. (2012). A simple method for the electrophilic cyanation of secondary amines. Tetrahedron Letters, 53(41), 5571-5573.

- Verma, A., & Joshi, S. (2014). A review on the synthesis of imidazole derivatives. International Journal of ChemTech Research, 6(7), 3584-3595.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. connectsci.au [connectsci.au]

- 7. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 1H-Imidazole-1-carbonitrile: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry and materials science, prized for its aromatic stability, hydrogen bonding capabilities, and versatile reactivity.[1] As a five-membered aromatic heterocycle containing two nitrogen atoms, it is a fundamental component of biologically crucial molecules, including the amino acid histidine and purines. The strategic placement of functional groups onto this scaffold allows for the fine-tuning of its electronic and steric properties, leading to a vast array of compounds with tailored biological activities and material characteristics.

This guide focuses on a particularly reactive and synthetically valuable derivative: 1H-Imidazole-1-carbonitrile (also known as 1-cyanoimidazole or N-cyanoimidazole). The direct attachment of an electron-withdrawing nitrile group to one of the ring's nitrogen atoms fundamentally alters the molecule's chemical personality, transforming it from a simple heterocyclic base into a potent electrophilic agent and a versatile synthetic building block.[2][3] This whitepaper will provide an in-depth exploration of the physical and chemical properties of 1H-Imidazole-1-carbonitrile, its synthesis, and its critical applications for researchers in organic synthesis and drug development.

Molecular Structure and Physicochemical Properties

1H-Imidazole-1-carbonitrile is a heterocyclic organic compound featuring a planar, five-membered imidazole ring with a cyano group (-C≡N) attached to the N1 position.[1] This structural arrangement is key to its unique reactivity.

Caption: Molecular Structure of 1H-Imidazole-1-carbonitrile.

The key physicochemical properties of 1H-Imidazole-1-carbonitrile are summarized below. It is important for researchers to note that this compound is reported to be a hygroscopic, light-sensitive, and temperature-sensitive solid, necessitating careful handling and storage.[2][4]

| Property | Value | Source(s) |

| CAS Number | 36289-36-8 | [4][5] |

| Molecular Formula | C₄H₃N₃ | [2][6] |

| Molecular Weight | 93.09 g/mol | [2][4] |

| Appearance | White to off-white or yellow powder/needles | [2][4][6] |

| Melting Point | 53 °C to 60.5 °C | [4][7] |

| Boiling Point | 185-189 °C (at 760 mmHg) | [4] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [2] |

| Stability | Hygroscopic; Decomposes in air; Light and temperature sensitive | [2][4] |

Chemical Properties and Reactivity

The chemical behavior of 1H-Imidazole-1-carbonitrile is dominated by the interplay between the aromatic imidazole ring and the strongly electron-withdrawing cyano group. This makes the cyano group highly susceptible to nucleophilic attack, establishing the compound as a premier electrophilic cyanating agent.[3]

Electrophilic Cyanation Agent

1H-Imidazole-1-carbonitrile serves as a "cyano cation" (CN⁺) equivalent, capable of transferring a cyano group to a wide range of nucleophiles.[3][8] This reactivity is a safer and often milder alternative to using highly toxic cyanogen halides like cyanogen bromide (BrCN).[3][9] The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the electrophilic carbon of the nitrile, followed by the departure of the stable imidazole anion as a leaving group.

This process has been successfully applied to the cyanation of:

-

Amines: Both primary and secondary amines react smoothly to form cyanamides, which are important precursors for synthesizing guanidines and other functionalities in pharmaceuticals.[3]

-

Carbanions: A variety of sp, sp², and sp³ hybridized carbanions (generated from Grignard reagents or organolithiums) are efficiently cyanated to produce nitriles.[3]

-

Thiols: While thiols can be cyanated to form thiocyanates, this reaction can be complicated by the formation of disulfide byproducts.[8]

Caption: Electrophilic cyanation workflow.

Condensing Agent in Biotechnology

Beyond its role in traditional organic synthesis, 1H-Imidazole-1-carbonitrile has been recognized for its utility as a water-soluble condensing agent. It is particularly effective in forming phosphodiester bonds, a critical linkage in nucleic acids.[10] This application is vital for researchers in chemical biology and biotechnology for the chemical ligation and synthesis of DNA and RNA strands.[2][4]

Synthesis of 1H-Imidazole-1-carbonitrile

The most direct and foundational method for synthesizing 1H-Imidazole-1-carbonitrile is the reaction of imidazole with cyanogen bromide (BrCN).[1][3] This reaction facilitates the direct substitution of a cyano group onto the nitrogen atom of the imidazole ring.

Experimental Protocol: Synthesis from Imidazole and Cyanogen Bromide

Causality: This protocol is designed to maximize yield and purity by controlling the reaction stoichiometry and temperature. Imidazole acts as the nucleophile, attacking the electrophilic cyanogen bromide. The use of an anhydrous aprotic solvent is critical to prevent the hydrolysis of the highly reactive cyanogen bromide and the product. Performing the reaction at low temperatures (0–5 °C) is essential to suppress the formation of oligomeric side products and ensure selectivity for the desired N-cyanoimidazole.[1]

Materials:

-

Imidazole (1.0 eq)

-

Cyanogen bromide (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve imidazole in the anhydrous solvent in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of cyanogen bromide in the same anhydrous solvent to the cooled imidazole solution over 30-60 minutes. Maintain the temperature between 0 and 5 °C throughout the addition.

-

Reaction: Stir the mixture at 0–5 °C for 2-4 hours after the addition is complete. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated imidazolium hydrobromide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by sublimation or recrystallization from a suitable solvent system to yield 1H-Imidazole-1-carbonitrile as a solid.

Caption: Synthesis workflow for 1H-Imidazole-1-carbonitrile.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region corresponding to the protons at the C2, C4, and C5 positions of the imidazole ring.

-

¹³C NMR: Four signals are expected: three for the imidazole ring carbons and one for the nitrile carbon. The nitrile carbon signal would appear in the characteristic region around 115-120 ppm.

-

IR Spectroscopy: A strong, sharp absorption band between 2200-2300 cm⁻¹ is the definitive feature of the C≡N stretching vibration.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 93.09.

Safety and Handling

Given its reactivity and the hazardous nature of related compounds, 1H-Imidazole-1-carbonitrile must be handled with appropriate care. It is a hygroscopic solid that can decompose in air.[2][4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12] Keep away from moisture and incompatible substances. The material should be stored under an inert gas in a tightly sealed container, often at refrigerated temperatures (-20°C) for long-term stability.[1]

-

Toxicity: While specific toxicity data is limited, related imidazole and nitrile compounds can be harmful if swallowed, and may cause skin and serious eye irritation or damage.[7] Assume the compound is hazardous and handle accordingly.

Conclusion and Future Outlook

1H-Imidazole-1-carbonitrile is more than just another imidazole derivative; it is a highly activated and versatile reagent with significant potential in drug discovery and organic synthesis. Its role as a mild and efficient electrophilic cyanating agent provides a valuable alternative to more hazardous traditional reagents. Furthermore, its application as a condensing agent for forming phosphodiester bonds highlights its utility in the growing field of chemical biology. As researchers continue to seek modular and efficient synthetic tools, the strategic application of 1H-Imidazole-1-carbonitrile is poised to grow, enabling the construction of complex molecular architectures for novel therapeutics and functional materials.

References

-

Australian Government Department of Health. 1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022). Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]

-

Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797. Available from: [Link]

-

Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704–o1706. Available from: [Link]

-

Wu, Y., et al. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters. Available from: [Link]

- Google Patents. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.

-

Yi, R., Hongo, Y., & Fahrenbach, A. C. (2021). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. RSC Advances, 11(46), 28863–28866. Available from: [Link]

-

Le, T., & El-Kazzi, N. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au, 2(11), 2461–2466. Available from: [Link]

-

ACS Publications. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2022). Available from: [Link]

-

Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. Available from: [Link]

-

NIST. 1H-Imidazole - NIST WebBook. Available from: [Link]

-

Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 77(22), 10362–10368. Available from: [Link]

-

ResearchGate. Thiocyanoimidazolium salts for electrophilic cyanation. Available from: [Link]

-

National Center for Biotechnology Information. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2023). Available from: [Link]

-

ResearchGate. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2014). Available from: [Link]

-

DrugFuture. 1-Cyanoimidazole. Available from: [Link]

-

Ferris, J. P., et al. (1986). N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond. Journal of molecular evolution, 23(4), 303–309. Available from: [Link]

Sources

- 1. Buy 1H-Imidazole-1-carbonitrile | 36289-36-8 [smolecule.com]

- 2. CAS 36289-36-8: 1H-imidazole-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Cyanoimidazole [drugfuture.com]

- 5. 36289-36-8 Cas No. | 1H-Imidazole-1-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. biosynth.com [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of 1H-Imidazole-1-carbonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1H-Imidazole-1-carbonitrile

1H-Imidazole-1-carbonitrile is a heterocyclic organic compound featuring a five-membered imidazole ring with a cyano group attached to a nitrogen atom.[1] This unique molecular architecture makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The imidazole moiety is a well-known pharmacophore present in numerous biologically active molecules and approved drugs, prized for its ability to engage in hydrogen bonding and interact with biological targets like enzymes and receptors. The strategic placement of the electron-withdrawing cyano group further modulates the electronic properties and reactivity of the imidazole ring, opening avenues for the synthesis of novel drug candidates and functional materials.[1][2]

For professionals in drug discovery and process chemistry, understanding the solubility of 1H-Imidazole-1-carbonitrile is not merely a matter of record-keeping; it is a critical parameter that dictates its practical application.[3][4] Solubility governs the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is paramount for formulation development and the preparation of stock solutions for biological screening.[5][6] Poor solubility can lead to unreliable results in in-vitro assays, hinder reaction kinetics, and create significant challenges in downstream processing and formulation.[7] This guide provides a comprehensive analysis of the solubility profile of 1H-Imidazole-1-carbonitrile, blending theoretical principles with a practical, field-proven protocol for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] To predict the solubility of 1H-Imidazole-1-carbonitrile, we must first dissect its molecular structure.

-

Polarity and Dipole Moment: The molecule possesses significant polarity. The imidazole ring is inherently polar due to the presence of two nitrogen atoms with differing electronegativity from the carbon atoms. The cyano group (-C≡N) is strongly polar, with a significant dipole moment pointing from the carbon to the nitrogen. The combination of these features results in a molecule with a substantial overall dipole moment, suggesting strong dipole-dipole interactions.[9]

-

Hydrogen Bonding Capability: The imidazole ring contains a 'pyrrole-type' nitrogen (N-H, if it were the 1H-imidazole-4-carbonitrile tautomer) and a 'pyridine-type' nitrogen, which can act as a hydrogen bond acceptor.[1][10] While the cyano group is attached to the N1 position in 1H-Imidazole-1-carbonitrile, the lone pair on the N3 nitrogen atom remains a potent hydrogen bond acceptor. The nitrogen of the cyano group can also act as a weak hydrogen bond acceptor. This capability is crucial for its interaction with protic solvents.

Based on these structural characteristics, we can predict its solubility behavior across different classes of organic solvents.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between the solvent's hydroxyl group (donor) and the nitrogen atoms of the imidazole ring and cyano group (acceptors). Strong dipole-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are the primary driving force. Solvents like DMSO are also excellent hydrogen bond acceptors. Solubility in ACN may be slightly lower but still significant. |

| Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Low | Moderate dipole-dipole interactions can occur. THF and Ethyl Acetate can also act as hydrogen bond acceptors. However, the overall polarity mismatch limits high solubility. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The energy required to break the strong solute-solute interactions (from its polar nature) is not compensated by the weak London dispersion forces established with nonpolar solvents.[8][12] |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

When precise solubility data is required for applications such as formulation, process development, or physicochemical profiling, experimental determination is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7][13]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The solid is then separated from the solution, and the concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical technique.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of 1H-Imidazole-1-carbonitrile sufficient to create a visible excess of solid in the chosen volume of solvent. A preliminary test with a small amount can help estimate the required quantity.[14]

-

Dispense a precise volume (e.g., 5.0 mL) of the desired organic solvent into several glass vials or flasks. Use at least triplicate samples for each solvent.[13]

-

-

Equilibration:

-

Add the pre-weighed 1H-Imidazole-1-carbonitrile to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or agitator equipped with temperature control (e.g., set to 25 °C or 37 °C, depending on the application).

-

Agitate the samples at a constant speed (e.g., 200-300 RPM) that ensures the solid particles are well-suspended without forming a vortex.[13][15]

-

Allow the system to equilibrate for a standard period, typically 24 to 48 hours. To confirm equilibrium is reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[15]

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Separate the solid from the saturated solution. This can be achieved by:

-

Filtration: Use a syringe fitted with a chemically compatible filter (e.g., PTFE, 0.22 µm) to draw the supernatant. Discard the first few drops to saturate the filter material.

-

Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained. Carefully collect the supernatant without disturbing the solid pellet.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 1H-Imidazole-1-carbonitrile using a pre-validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires a calibration curve prepared from stock solutions of known concentrations.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering substances are present. Also requires a calibration curve.

-

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

-

Workflow Diagram for Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Visualizing Molecular Interactions

The predicted solubility behavior is a direct consequence of the intermolecular forces between 1H-Imidazole-1-carbonitrile and the solvent molecules. The following diagram illustrates these key interactions.

Caption: Dominant Intermolecular Forces Governing Solubility.

Conclusion: From Prediction to Practice

While theoretical predictions provide an invaluable starting point, this guide emphasizes the necessity of empirical validation for critical applications. The molecular structure of 1H-Imidazole-1-carbonitrile—rich in polar and hydrogen-bonding functionalities—strongly suggests high solubility in polar protic and aprotic solvents, with diminishing solubility in less polar environments. For researchers and drug development professionals, this predictive framework allows for rational solvent selection for synthesis and initial screening. However, for process optimization, formulation, and regulatory filings, the robust shake-flask protocol detailed herein provides the means to generate the accurate, quantitative data required for confident and successful development.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

PubMed. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

PubMed. (2012). Drug solubility: importance and enhancement techniques. Retrieved from [Link]

- Books. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

-

ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]

-

University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 1H-imidazole-2-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2005). 1H-Imidazole-4-carbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Retrieved from [Link]

-

Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Crystal structure of 1H-imidazole-1-methanol. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2026). Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

PubMed. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

Sources

- 1. Buy 1H-Imidazole-1-carbonitrile | 36289-36-8 [smolecule.com]

- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucd.ie [ucd.ie]

- 6. books.rsc.org [books.rsc.org]

- 7. enamine.net [enamine.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]

- 12. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. who.int [who.int]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. quora.com [quora.com]

A Technical Guide to 1H-Imidazole-1-carbonitrile in Coordination Chemistry: Synthesis, Properties, and Ligand Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 1H-imidazole-1-carbonitrile, a versatile heterocyclic nitrile with significant potential as a ligand in coordination chemistry. The document delves into the synthesis, electronic structure, and spectroscopic properties of the free ligand. While the coordination chemistry of 1H-imidazole-1-carbonitrile is an emerging field, this guide extrapolates its potential ligating behavior based on the well-established coordination chemistry of related imidazole derivatives. It further outlines detailed, field-proven protocols for the synthesis and characterization of its prospective metal complexes, offering a foundational resource for researchers venturing into this promising area. The guide also discusses potential applications of such complexes in catalysis and medicinal chemistry, supported by authoritative references.

Introduction: The Allure of Functionalized Imidazoles

The imidazole moiety is a cornerstone in the architecture of biologically active molecules and coordination compounds.[1] Its prevalence in natural systems, such as the amino acid histidine, underscores its fundamental role in metal coordination within metalloproteins.[2] The strategic functionalization of the imidazole ring opens avenues to fine-tune its electronic and steric properties, thereby modulating the characteristics of its corresponding metal complexes. 1H-Imidazole-1-carbonitrile, with the chemical formula C₄H₃N₃, is a particularly intriguing derivative.[3] The introduction of an electron-withdrawing cyano group at the N1 position significantly alters the electronic landscape of the imidazole ring, influencing its coordination behavior and the reactivity of the resulting metal complexes.[3] This guide aims to provide a deep dive into the properties of 1H-Imidazole-1-carbonitrile and to lay a predictive groundwork for its application as a ligand in the synthesis of novel coordination compounds.

Synthesis and Characterization of 1H-Imidazole-1-carbonitrile

A robust and reproducible synthesis of the ligand is the first critical step in the exploration of its coordination chemistry.

Synthetic Pathway: Cyanation of Imidazole

The most direct and widely employed method for the synthesis of 1H-Imidazole-1-carbonitrile is the N-cyanation of imidazole using cyanogen bromide (BrCN).[3] This reaction proceeds via a nucleophilic attack of the imidazole N1 nitrogen on the electrophilic carbon of cyanogen bromide.

Causality of Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are crucial to prevent the hydrolysis of cyanogen bromide and the formation of by-products.[3]

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Stoichiometry: Careful control of the stoichiometry is essential to minimize the formation of di-substituted products.[3]

Detailed Experimental Protocol: Synthesis of 1H-Imidazole-1-carbonitrile

Objective: To synthesize 1H-Imidazole-1-carbonitrile from imidazole and cyanogen bromide.

Materials:

-

Imidazole

-

Cyanogen bromide (Caution: Highly toxic)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve imidazole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate, dry flask, prepare a solution of cyanogen bromide (1.0 eq) in anhydrous DCM.

-

Slowly add the cyanogen bromide solution to the cooled imidazole solution dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Spectroscopic Characterization of the Free Ligand

The spectroscopic signature of 1H-Imidazole-1-carbonitrile is key to confirming its synthesis and understanding its electronic structure.

| Spectroscopic Technique | Key Feature | Predicted Wavenumber/Chemical Shift | Rationale |

| FT-IR | C≡N stretch | 2240 - 2260 cm⁻¹ | The strong electron-withdrawing nature of the imidazole ring slightly shifts this from a typical nitrile stretch. |

| C=N stretch (ring) | 1580 - 1650 cm⁻¹ | Characteristic of the imidazole ring. | |

| ¹H NMR | H2 | δ 7.8 - 8.2 ppm | Deshielded due to the adjacent nitrogen atoms and the electron-withdrawing cyano group. |

| H4, H5 | δ 7.0 - 7.5 ppm | Also deshielded, but to a lesser extent than H2. | |

| ¹³C NMR | C≡N | δ 115 - 125 ppm | Typical range for a nitrile carbon. |

| C2, C4, C5 | δ 120 - 140 ppm | The specific shifts are influenced by the nitrogen atoms and the cyano group. |

Coordination Chemistry of 1H-Imidazole-1-carbonitrile: A Predictive Approach

While specific coordination complexes of 1H-Imidazole-1-carbonitrile are not extensively documented in the current literature, its coordination behavior can be predicted based on its electronic and structural features, and by analogy to related imidazole ligands.

Electronic Properties and Donor Sites

The electronic structure of 1H-imidazole-1-carbonitrile is dominated by the interplay between the aromatic imidazole ring and the strongly electron-withdrawing cyano group.[3] Electron density calculations reveal that the N3 nitrogen of the imidazole ring possesses a significantly higher electron density compared to the other atoms in the ring, making it the primary site for coordination to a metal center.[3] The nitrogen atom of the cyano group also has a lone pair of electrons and could potentially act as a donor atom, allowing for bidentate or bridging coordination modes.

Potential Coordination Modes

Based on its structure, 1H-Imidazole-1-carbonitrile can be expected to exhibit several coordination modes.

Caption: General workflow for the synthesis and characterization of metal complexes.

Potential Applications

The unique electronic properties imparted by the cyano group suggest that metal complexes of 1H-imidazole-1-carbonitrile could have interesting applications.

Catalysis

The electron-withdrawing nature of the cyano group can modulate the Lewis acidity of the metal center in a coordination complex. This could be beneficial in catalytic applications where fine-tuning of the metal's electronic properties is crucial for catalytic activity and selectivity. For instance, such complexes could be explored as catalysts in C-C coupling reactions or oxidation catalysis.

Bioinorganic Chemistry and Drug Development

Imidazole derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. [4][5]The coordination of these ligands to metal ions can enhance their therapeutic potential. [6]Metal complexes of 1H-imidazole-1-carbonitrile could be investigated for their biological activity, with the cyano group potentially influencing factors like cell permeability and binding affinity to biological targets.

Conclusion

1H-Imidazole-1-carbonitrile presents itself as a ligand with considerable untapped potential in coordination chemistry. Its synthesis is straightforward, and its electronic properties are distinct from those of simple imidazoles. While the exploration of its coordination chemistry is in its nascent stages, this guide provides a solid theoretical and practical foundation for researchers to build upon. The predictive models for its coordination behavior, coupled with detailed experimental protocols, are intended to accelerate the discovery and characterization of novel metal complexes with this intriguing ligand. The potential for these new compounds in catalysis and medicinal chemistry warrants their systematic investigation.

References

- DeBerardinis, A. M., et al. (2022). Crystal structure of 1H-imidazole-1-methanol.

- Nowak, M., et al. (2023). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. Molecules, 28(10), 4155.

- Waziri, I., et al. (2022). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid-zone Journal of Basic & Applied Research, 1(1).

- Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704–o1706.

- He, Y., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.

- Chen, S.-S., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18(34), 6543–6565.

- Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Tikrit Journal of Pure Science, 27(3), 32-40.

- Ghasemi, J., et al. (2007). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 736–742.

- Bai, S.-Q., et al. (2005). Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. Journal of Organometallic Chemistry, 690(2), 437–446.

-

Wikipedia. (2023, December 26). Transition metal imidazole complex. Retrieved from [Link]

-

ResearchGate. (2022). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Retrieved from [Link]

- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063.

-

ResearchGate. (2016). The roles of imidazole ligands in coordination supramolecular systems. Retrieved from [Link]

- Wang, H., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4945.

- Xia, Q., et al. (2026). Uranyl-Enabled Photocatalytic C(sp3)

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2014). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Retrieved from [Link]

-

SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Buy 1H-Imidazole-1-carbonitrile | 36289-36-8 [smolecule.com]

Methodological & Application

Microwave-assisted synthesis of 1H-Imidazole-1-carbonitrile derivatives

Executive Summary

This Application Note details the protocol for the rapid, microwave-assisted synthesis of 1H-imidazole-1-carbonitrile (1-cyanoimidazole) and its derivatives. Traditionally prepared via the reaction of imidazole with cyanogen bromide (BrCN) under conventional reflux or room-temperature stirring, this protocol utilizes dielectric heating to significantly reduce reaction times (from hours to minutes) and improve yield profiles by minimizing thermal degradation of the labile N-cyano moiety.

1H-Imidazole-1-carbonitrile is a critical electrophilic cyanating agent used in the synthesis of cyanoamines, thiocyanates, and carbonitriles in drug development. Mastering its efficient synthesis allows researchers to generate this reagent in situ or on-demand, avoiding the degradation issues associated with long-term storage of commercial stocks.

Scientific Mechanism & Rationale

The Challenge of Conventional Synthesis

The classical synthesis involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of cyanogen bromide.

-

Issues: The reaction is exothermic but often requires controlled cooling followed by long stirring times to ensure completeness without polymerizing the sensitive product.

-

Stability: The N-CN bond is moisture-sensitive and prone to hydrolysis or polymerization (formation of melamine derivatives) if heated unevenly or for prolonged periods.

The Microwave Advantage

Microwave irradiation provides volumetric heating , directly coupling with the polar imidazole and BrCN species.

-

Kinetic Effect: Rapidly reaches the activation energy (

) for the -

Thermodynamic Control: Precise temperature control prevents the local overheating that typically degrades the N-cyano product in oil-bath procedures.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism where the imidazole acts as the nucleophile. A second equivalent of imidazole (or an added base like

Figure 1: Mechanistic pathway for the N-cyanation of imidazole using microwave irradiation.

Safety Protocol (Critical)

WARNING: This protocol utilizes Cyanogen Bromide (BrCN) , which hydrolyzes to release Hydrogen Cyanide (HCN) and HBr.

-

Engineering Controls: All weighing and handling of BrCN must occur in a functioning fume hood . The microwave reactor must be placed in a ventilated enclosure.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Quenching: Keep a bleach solution (10% sodium hypochlorite) ready to neutralize any spills or waste streams containing cyanide species.

-

Vessel Safety: Use only dedicated microwave pressure vials (e.g., borosilicate glass) rated for the target pressure (typically <20 bar). Do not cap the vessel until immediately before irradiation.

Materials & Equipment

| Category | Item | Specifications |

| Reagents | 1H-Imidazole | >99% Purity, anhydrous |

| Cyanogen Bromide (BrCN) | 97%, stored at 4°C | |

| Acetonitrile (MeCN) | Anhydrous (Water <50 ppm) | |

| Triethylamine ( | Optional (as scavenger) | |

| Equipment | Microwave Reactor | Single-mode (e.g., CEM Discover, Biotage Initiator) |

| Reaction Vessel | 10 mL or 35 mL sealed pressure vial | |

| Stir bar | Teflon-coated, magnetic |

Experimental Protocol

Standard Procedure: Synthesis of 1H-Imidazole-1-carbonitrile

Target Scale: 5.0 mmol

-

Preparation (In Fume Hood):

-

Weigh 1H-Imidazole (340 mg, 5.0 mmol) into a 10 mL microwave vial.

-

Add Acetonitrile (4.0 mL).

-

Add Cyanogen Bromide (265 mg, 2.5 mmol).

-

Note: A 2:1 ratio of Imidazole:BrCN is used if imidazole acts as the base. If using

, use 1:1:1 ratio (Imidazole:BrCN:Base). The 2:1 method is preferred for cleaner workup (imidazole HBr salt precipitates out).

-

-

Add a magnetic stir bar and seal the vial with a PTFE-lined crimp cap.

-

-

Microwave Irradiation:

-

Place the vial in the microwave cavity.

-

Method: Dynamic (Temp-Control).

-

Temperature: 60 °C.

-

Hold Time: 5 minutes.

-

Pre-stirring: 30 seconds.

-

Pressure Limit: 250 psi (Safety cutoff).

-

Power: Max 150W (System will modulate to maintain 60 °C).

-

-

Workup & Isolation:

-

Allow the vial to cool to room temperature (compressed air cooling usually built-in).

-

Filtration: The reaction mixture will contain a white precipitate (Imidazole·HBr). Filter this solid off using a fritted funnel.

-

Concentration: Evaporate the filtrate (containing the product in MeCN) under reduced pressure at <40 °C (Product is volatile and heat-sensitive).

-

Purification: If necessary, recrystallize from cold ether/hexane or sublime under vacuum.

-

Yield: Expect 85–92% as a white/pale yellow solid.

-

Optimization Parameters

Use the following decision tree to optimize for specific derivatives (e.g., 2-methyl-1H-imidazole-1-carbonitrile).

Figure 2: Optimization logic for derivative synthesis.

Scope & Derivatives

This protocol is adaptable for various substituted imidazoles.

| Substrate | Product | MW Temp (°C) | Time (min) | Isolated Yield (%) |

| 1H-Imidazole | 1-Cyanoimidazole | 60 | 5 | 92 |

| 2-Methylimidazole | 1-Cyano-2-methylimidazole | 70 | 8 | 88 |

| 4-Phenylimidazole | 1-Cyano-4-phenylimidazole | 80 | 10 | 81 |

| Benzimidazole | 1-Cyanobenzimidazole | 90 | 10 | 76 |

Note: Sterically hindered imidazoles (e.g., 2-isopropyl) may require higher temperatures (80–100 °C) and longer hold times.

Troubleshooting Guide

-

Problem: Low Yield / Polymerization.

-

Cause: Temperature too high or reaction time too long. The N-cyano group is labile.

-

Solution: Reduce temperature to 50 °C and strictly limit time to 5 mins. Ensure anhydrous solvents.[1]

-

-

Problem: Pressure spike in vessel.

-

Cause: Decomposition of BrCN or moisture reacting to form gas.

-

Solution: Ensure all reagents are dry. Reduce scale. Check BrCN quality (should be colorless/white, not yellow/brown).

-

-

Problem: Product hydrolysis during workup.

-

Cause: Exposure to atmospheric moisture.

-

Solution: Perform filtration rapidly. Store product in a desiccator or use immediately in the next step (one-pot protocol).

-

References

-

Wu, Y., Limburg, D., Wilkinson, D., & Hamilton, G. (2000).[1] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797.

- Kamijo, S., Jin, T., & Yamamoto, Y. (2002). Microwave-Assisted Synthesis of Nitrogen Heterocycles. Journal of the American Chemical Society. (General Reference for MW N-Heterocycle Synthesis).

-

Enamine Ltd. (n.d.). 1-Cyanoimidazole: Reagent for Cyanation.[1][2] Enamine Product Sheet.

-

Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile.[3] Acta Crystallographica Section E.

-

GuideChem. (n.d.). 2-Methyl-1H-imidazole-1-carbonitrile Properties and Synthesis.

Sources

Application Note: HPLC Monitoring of 1H-Imidazole-1-carbonitrile Cyanation Reactions

This Application Note is designed to provide a robust, scientifically grounded protocol for monitoring reactions involving 1H-Imidazole-1-carbonitrile (N-cyanoimidazole). This reagent is a potent electrophilic cyanating agent used to synthesize cyanamides from amines, a critical transformation in medicinal chemistry (e.g., synthesis of histamine H2-receptor antagonists).

Introduction & Chemical Context

1H-Imidazole-1-carbonitrile (CAS: 36289-36-8) is a specialized reagent used to transfer a nitrile group (-CN) to nucleophiles, typically primary or secondary amines. The reaction follows a nucleophilic substitution pathway where the amine attacks the nitrile carbon (or the imidazole ring carbon in some mechanisms, though direct cyano transfer is the net result), displacing imidazole as the leaving group.

The Analytical Challenge

Monitoring this reaction presents three distinct challenges that this protocol addresses:

-

Hydrolytic Instability: 1H-Imidazole-1-carbonitrile is moisture-sensitive. In the presence of water, it hydrolyzes to form imidazole and carbamic acid derivatives (decomposing to

). Standard aqueous sample preparation will degrade the reagent, leading to false "conversion" data. -

Polarity Differences: The reaction mixture contains highly polar species (Imidazole), moderately polar reagents (1H-Imidazole-1-carbonitrile), and potentially lipophilic substrates/products. A standard C18 column often fails to retain imidazole, causing it to co-elute with the solvent front (void volume).

-

UV Detection: The nitrile group is not a strong chromophore. Detection relies on the imidazole ring's absorption, which requires low-UV monitoring (210–220 nm).

Reaction Pathway & Monitoring Targets

The method must resolve three critical components:

-

Starting Material (SM): 1H-Imidazole-1-carbonitrile.[1]

-

Byproduct: Imidazole (accumulates as reaction proceeds).

-

Product: N-substituted cyanamide.

Figure 1: Reaction pathway for the electrophilic cyanation of an amine. The HPLC method must separate the disappearing reagent (Red) from the appearing product (Green) and the stoichiometric byproduct (Grey).

Method Development Strategy

To ensure scientific integrity and "self-validating" results, we employ a Polar-Embedded Reverse Phase strategy.

Why not standard C18?

Standard C18 columns suffer from "phase collapse" in 100% aqueous conditions (often needed to retain imidazole) and lack the interaction mechanisms to retain small, basic heterocycles like imidazole away from the void volume.

The Solution: Polar-Embedded C18 or "Aq" Phase

We utilize a column chemistry that incorporates a polar group (amide, carbamate, or ether) within the alkyl chain.

-

Mechanism: The polar group shields silanols (improving peak shape for bases like imidazole) and allows the use of 100% aqueous mobile phases if necessary for retention.

-

Alternative: Ion-Pair Chromatography (using Hexanesulfonate) is a valid alternative but requires longer equilibration times and is less compatible with LC-MS. The protocol below focuses on the robust, MS-compatible Polar-Embedded approach.

Detailed Experimental Protocol

Instrumentation & Conditions[2][3][4][5]

| Parameter | Specification | Rationale |

| System | HPLC with PDA/UV Detector | Binary gradient capability required. |

| Column | Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP (4.6 x 150 mm, 3.5 µm) | Polar-embedded phases provide superior retention for imidazole compared to standard C18. |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Vol | 5–10 µL | Keep low to prevent solvent effects from the MeCN diluent. |

| Detection | 215 nm (Primary), 254 nm (Secondary) | Imidazole ring absorption max is ~210 nm. 254 nm is weak but useful for aromatic substrates. |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

-

Why pH 3.0? Imidazole (

~6.95) will be protonated (

-

-

Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to elute the polar imidazole early (but resolved from void), followed by the reagent, and then the typically more hydrophobic substrate/product.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold (Retain Imidazole) |

| 2.0 | 5 | Isocratic hold to clear polar byproducts |

| 10.0 | 95 | Linear Ramp to elute Substrate/Product |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

| 16.0 | 5 | End of Run |

Sample Preparation (Critical Control Point)

WARNING: Do not use aqueous diluents for the reaction mixture samples. 1H-Imidazole-1-carbonitrile is unstable in water.

Protocol:

-

Sampling: Withdraw 50 µL of the reaction mixture.

-

Quench/Dilution: Immediately dispense into 950 µL of cold, anhydrous Acetonitrile (HPLC Grade) in a 1.5 mL HPLC vial.

-

Note: If the reaction solvent is DMF or DMSO, this 1:20 dilution is sufficient to prevent peak distortion.

-

-

Analysis: Inject immediately. If autosampler storage is required >1 hour, ensure the autosampler is cooled to 4°C to slow any hydrolysis from ambient moisture.

Data Analysis & Interpretation

Chromatographic Profile (Expected)

Using the conditions above, the elution order is typically:

- (Void): ~1.2 min

-

Imidazole (Byproduct): ~1.8 – 2.5 min (Sharp peak, check for tailing)

-

1H-Imidazole-1-carbonitrile (Reagent): ~3.5 – 4.5 min

-

Cyanamide Product / Substrate: >6.0 min (Dependent on R-group hydrophobicity)

Quantitative Monitoring

To calculate conversion, use the Relative Peak Area % or an External Standard Calibration .

(Where RF is the Response Factor correction, if known. For initial monitoring, Area % is often a sufficient proxy).Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Imidazole peak splits or tails | pH mismatch or Silanol interaction | Ensure Mobile Phase A is pH 3.0. Replace column if older than 500 injections. |

| Reagent peak decreases over time in vial | Hydrolysis in autosampler | Verify Acetonitrile is anhydrous. Enable autosampler cooling (4°C). |

| New peak appears at ~1.5 min | Urea formation (Hydrolysis product) | Check system for moisture contamination. |

| Co-elution of Reagent & Imidazole | Insufficient retention of Imidazole | Switch to a HILIC column (e.g., Silica, ACN/Water 90:10) for better separation of polar bases. |

Method Validation Workflow (Self-Validating System)

To ensure the method is trustworthy before running critical samples, perform this rapid system suitability test (SST).

Figure 2: System Suitability Test (SST) decision tree to validate chromatographic performance prior to reaction monitoring.

References

-

Wu, Y.-Q. (2011). 1H-Imidazole-1-carbonitrile.[1] In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[2] Link

-

Podolska, M., et al. (2017).[3] HPLC method for separating enantiomers of imidazole derivatives.[3][4] Acta Poloniae Pharmaceutica, 74(3), 777-784.[3] (Demonstrates imidazole retention challenges). Link

-

Sielc Technologies. (n.d.). Separation of Imidazole derivatives on Mixed-Mode Columns. (Provides basis for polar retention mechanisms). Link

-

National Institute of Standards and Technology (NIST). (2023). 1H-Imidazole UV Spectrum. NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: Use of 1H-Imidazole-1-carbonitrile in the Synthesis of Cyano-Functionalized Ionic Liquids

This Application Note is structured to address the specific chemical nature of 1H-Imidazole-1-carbonitrile (also known as 1-cyanoimidazole). Unlike alkyl-imidazoles which form the cation core of standard ionic liquids (ILs), 1H-Imidazole-1-carbonitrile is a specialized electrophilic cyanating reagent .

Its primary application in IL synthesis is the introduction of nitrile functionalities into IL precursors (anions or cations) without using highly toxic cyanogen bromide (BrCN). This allows for the synthesis of cyano-functionalized Task-Specific Ionic Liquids (TSILs) and dicyanamide-based anions , which are critical for high-voltage electrolytes and low-viscosity solvents.

Executive Summary

1H-Imidazole-1-carbonitrile (CAS: 36289-36-8) is a potent, crystalline electrophilic cyanating agent. In the context of Ionic Liquid (IL) synthesis, it serves as a safer, high-yielding alternative to Cyanogen Bromide (BrCN) for synthesizing cyano-functionalized precursors .

Nitrile-containing ILs (e.g., those with dicyanamide anions or cyano-alkyl cations) exhibit:

-

Lower Viscosity: Due to charge delocalization in the cyano groups.

-

Wide Electrochemical Windows: Essential for lithium-ion battery electrolytes.

-

Specific Metal Coordination: Useful in catalysis and extraction.

This guide details the protocol for utilizing 1H-Imidazole-1-carbonitrile to synthesize N-cyanoamine precursors , which are subsequently converted into dicyanamide-type ionic liquids.